

# Pirmenol hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



## Pirmenol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pirmenol** hydrochloride is a potent Class Ia antiarrhythmic agent with a well-defined electrophysiological profile. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

## **Chemical Structure and Properties**

**Pirmenol** hydrochloride is chemically known as  $(\pm)$ -cis- $\alpha$ -[3-(2,6-dimethyl-1-piperidinyl)propyl]- $\alpha$ -phenyl-2-pyridinemethanol monohydrochloride.[1] Its structure features a chiral center, and the compound is used as a racemic mixture.



The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical Structure of **Pirmenol** Hydrochloride.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **pirmenol** hydrochloride is presented in Table 1.

| Property          | Value                       | Reference |
|-------------------|-----------------------------|-----------|
| CAS Number        | 61477-94-9                  | [2]       |
| Molecular Formula | C22H31CIN2O                 | [2][3]    |
| Molecular Weight  | 374.95 g/mol                | [2][3]    |
| Melting Point     | 171-172 °C                  | [4]       |
| Appearance        | White to yellow solid       | [5]       |
| Solubility        | Soluble in DMSO (≥28 mg/mL) | [6]       |

### **Pharmacology**

**Pirmenol** is classified as a Class Ia antiarrhythmic agent, exhibiting properties characteristic of this class, including sodium channel blockade and prolongation of the action potential duration. [7]

### **Mechanism of Action**

The primary mechanism of action of **pirmenol** involves the blockade of fast sodium channels, which decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[8] [9] This effect is more pronounced in depolarized tissues. Additionally, **pirmenol** blocks



potassium channels, leading to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular tissues.[8][9]

**Pirmenol** also demonstrates a potent inhibitory effect on the muscarinic acetylcholine receptor-operated potassium current (IK.ACh), with an IC<sub>50</sub> of 0.1  $\mu$ M.[2][6][10] This action contributes to its antiarrhythmic effects, particularly in the atria.

### **Electrophysiological Effects**

The electrophysiological effects of **pirmenol** have been extensively studied in various cardiac tissues and are summarized in Table 2.

| Parameter                              | Effect                                      | Tissue/Model                                                                  | Reference  |
|----------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------|------------|
| Maximum Upstroke<br>Velocity (Vmax)    | Decrease                                    | Canine Purkinje<br>fibers, Rabbit atrium,<br>Purkinje cells, and<br>ventricle | [8][9][11] |
| Action Potential Duration (APD)        | Prolongation                                | Canine Purkinje<br>fibers, Rabbit atrium,<br>Purkinje cells, and<br>ventricle | [8][9][11] |
| Effective Refractory<br>Period (ERP)   | Prolongation                                | Atrial and ventricular tissue                                                 | [12]       |
| Sinus Node<br>Automaticity             | Suppression                                 | Rabbit sinoatrial node                                                        | [9]        |
| IK.ACh                                 | Inhibition (IC <sub>50</sub> = 0.1 $\mu$ M) | Guinea pig atrial cells                                                       | [6][10]    |
| Slow Inward Current<br>(Isi)           | Decrease                                    | Rabbit sinoatrial node cells                                                  | [13]       |
| Time-dependent K+ Outward Current (IK) | Decrease                                    | Rabbit sinoatrial node cells                                                  | [13]       |

### **Signaling Pathway**



The following diagram illustrates the inhibitory effect of **pirmenol** on the muscarinic acetylcholine receptor-mediated signaling pathway that activates the IK.ACh current.



Click to download full resolution via product page

Caption: Pirmenol's inhibition of the muscarinic receptor signaling pathway.

### **Pharmacokinetics**

**Pirmenol** hydrochloride is well-absorbed after oral administration and has a relatively long elimination half-life, allowing for twice-daily dosing.[7][14][15]

### **Pharmacokinetic Parameters**

Key pharmacokinetic parameters of **pirmenol** in humans are summarized in Table 3.



| Parameter                        | Route            | Value               | Reference |
|----------------------------------|------------------|---------------------|-----------|
| Peak Plasma Concentration (Cmax) | IV (150 mg)      | 2.14 ± 0.75 μg/mL   | [16]      |
| Oral (150 mg)                    | 1.3 ± 0.55 μg/mL | [16]                |           |
| Time to Peak (Tmax)              | Oral (150 mg)    | 1 - 3 hours         | [16]      |
| Elimination Half-life (t1/2)     | IV               | 6.5 - 9.4 hours     | [15][16]  |
| Oral                             | 7.6 hours        | [16]                |           |
| Volume of Distribution (Vd)      | IV               | 0.70 ± 0.36 L/kg    | [16]      |
| Total Body Clearance             | IV               | 3.0 ± 2.6 mL/min/kg | [16]      |
| Absolute<br>Bioavailability      | Oral             | 87%                 | [14][16]  |
| Protein Binding                  | 83% - 90%        | [14]                |           |

# **Experimental Protocols**

# Electrophysiological Analysis of Pirmenol on Cardiac Action Potentials

This protocol describes a general method for assessing the effects of **pirmenol** on cardiac action potentials using the microelectrode technique.

Objective: To determine the effect of **pirmenol** hydrochloride on the electrophysiological parameters of isolated cardiac tissue (e.g., Purkinje fibers, ventricular muscle).

#### Materials:

- Isolated cardiac tissue preparation (e.g., canine Purkinje fibers, rabbit papillary muscle).
- Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl<sub>2</sub> 1.8, MgCl<sub>2</sub> 1.0, NaH<sub>2</sub>PO<sub>4</sub>
   0.45, NaHCO<sub>3</sub> 12, Glucose 5.5), gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.



- Pirmenol hydrochloride stock solution.
- Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).
- Microelectrode amplifier and recording system.
- Stimulator for electrical pacing.
- Temperature-controlled tissue bath.

#### Procedure:

- Dissect and mount the cardiac tissue preparation in a temperature-controlled bath (37°C) superfused with oxygenated Tyrode's solution.
- Allow the preparation to equilibrate for at least 60 minutes.
- Pace the tissue at a constant cycle length (e.g., 1000 ms).
- Impale a cell with a glass microelectrode to record the transmembrane action potential.
- Record baseline action potential parameters, including resting membrane potential, action potential amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD<sub>50</sub> and APD<sub>90</sub>).
- Introduce **pirmenol** hydrochloride into the superfusate at desired concentrations (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M).
- Allow the drug to equilibrate for at least 30 minutes at each concentration.
- Record the action potential parameters at each drug concentration.
- Perform a washout by superfusing with drug-free Tyrode's solution and record the recovery of action potential parameters.

### **Representative Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the electrophysiological effects of a compound like **pirmenol**.





Click to download full resolution via product page

Caption: A generalized workflow for electrophysiological studies.



## **Synthesis**

A common synthetic route to **pirmenol** involves the reaction of γ-chlorobutyrophenone with ethylene glycol to protect the ketone. The resulting ketal is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis and condensation with 2-bromopyridine yield **pirmenol**.

### Conclusion

**Pirmenol** hydrochloride is a well-characterized Class Ia antiarrhythmic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, primarily through sodium and potassium channel blockade, along with its inhibition of the IK.ACh current, provides a solid basis for its antiarrhythmic efficacy. This technical guide provides a comprehensive summary of its properties and serves as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pirmenol | C22H30N2O | CID 65502 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirmenol hydrochloride | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. Pirmenol [drugfuture.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Clinical pharmacology and pharmacokinetics of pirmenol PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of pirmenol hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and clinical pharmacokinetics of pirmenol PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and efficacy of pirmenol hydrochloride in the treatment of ventricular dysrhythmia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pirmenol hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678456#pirmenol-hydrochloride-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com